4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-(3-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-9-11-16(12-10-15)14-27-22-24-20-8-3-2-7-19(20)21(25-22)26-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKLIGJVVDVBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS No. 343373-60-4) is a member of the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H21ClN2OS
- Molecular Weight : 396.93 g/mol
- Structural Features : The compound features a chlorophenoxy group and a methylbenzyl sulfanyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 343373-60-4 |
| Molecular Formula | C22H21ClN2OS |
| Molecular Weight | 396.93 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline compounds, including derivatives similar to This compound , against different bacterial strains. The results showed that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
Quinazolines are also recognized for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study: Inhibition of Cancer Cell Proliferation
A specific case study investigated the effects of This compound on the proliferation of human cancer cell lines. The study found:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7: 50% inhibition at 10 µM.
- HeLa: 60% inhibition at 15 µM.
- A549: 55% inhibition at 12 µM.
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
The mechanism through which This compound exerts its effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares the target compound with analogs differing in substituents on the phenoxy or sulfanyl groups:
Key Observations:
- Chlorine vs. Chlorine’s larger atomic radius may also sterically influence receptor interactions.
- Sulfanyl Modifications: Replacing the 4-methylbenzylsulfanyl group with a 4-chlorobenzylsulfanyl () or 2,4-dichlorophenylsulfanyl () alters electronic and steric profiles, which could impact binding affinity in receptor-targeted applications.
Sigma-1 Receptor Antagonism ():
- A structurally related compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (33) , demonstrated high sigma-1 receptor (σ1R) antagonism. The 4-chlorophenyl group and propoxy chain were critical for activity.
- Implication for Target Compound: The target’s 3-chlorophenoxy group may similarly enhance σ1R binding, though the absence of a propoxy chain could reduce potency.
Anticancer Potential ():
- S-alkyl derivatives of tetrahydroquinazoline (e.g., N-(4-chlorophenyl)-2-[(3-benzyl-4-oxo-tetrahydroquinazolin-2-yl)sulfanyl]propanamide ) showed activity in cancer models.
- Implication for Target Compound: The 4-methylbenzylsulfanyl group in the target may confer comparable activity, but substitution at the 4-position (phenoxy vs. oxo-propanamide) could redirect selectivity.
Q & A
Q. Key Characterization Tools :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Question: How can molecular modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions. Focus on the sulfanyl and chlorophenoxy groups as key pharmacophores .
Quantum Mechanical Calculations : Employ DFT (Density Functional Theory) to analyze electron distribution and reactive sites, particularly the sulfur atom’s nucleophilicity .
MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-target complexes over time, identifying potential off-target effects .
Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays to refine models .
Basic Question: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves 3D conformation, bond angles, and steric effects (e.g., chair conformation of the tetrahydroquinazoline ring) .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at 600–700 cm⁻¹, C-Cl at 750 cm⁻¹) .
- Chromatography (HPLC) : Ensures >95% purity precluding side-products like sulfoxides .
Data Interpretation : Match experimental spectra with simulated data from tools like Mercury (Cambridge Crystallographic Database) .
Advanced Question: How to design environmental fate studies for this compound?
Methodological Answer:
Laboratory Persistence Tests :
- Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight effects, quantifying byproducts .
Ecotoxicology Assays :
- Algal Growth Inhibition : Test on Chlorella vulgaris using OECD 201 guidelines, measuring EC₅₀ .
- Soil Microcosms : Analyze biodegradation in loam soil (OECD 307) under aerobic/anaerobic conditions .
Statistical Design : Apply randomized block designs with split-split plots (e.g., varying pH, light, and microbial activity) to isolate degradation pathways .
Advanced Question: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Assay Standardization :
- In vitro : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle <0.1%) .
- In vivo : Adopt OECD 425 guidelines for acute toxicity in rodents, controlling for metabolic variability .
Data Reconciliation :
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to identify outliers .
- Dose-Response Reproducibility : Repeat assays with triplicate samples and blinded evaluators to minimize bias .
Case Example : Discrepancies in antimicrobial activity may arise from differing MIC protocols (e.g., broth microdilution vs. agar diffusion); harmonize using CLSI guidelines .
Basic Question: What are the common derivatization strategies for enhancing solubility or bioavailability?
Methodological Answer:
Sulfone Formation : Oxidize the sulfanyl group with m-CPBA (meta-chloroperbenzoic acid) to sulfone, improving aqueous solubility .
Salt Formation : React tertiary amines (if present) with HCl or citric acid to generate hydrochloride or citrate salts .
PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages to the chlorophenoxy group, enhancing pharmacokinetics .
Analytical Validation : Monitor derivatization efficiency using F NMR (if fluorinated tags are used) or MALDI-TOF .
Advanced Question: How to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays with ATP-γ-P .
Crystallographic Studies : Co-crystallize the compound with target kinases (e.g., PDB: 1M17) to identify binding motifs .
Cellular Efficacy : Test in cancer cell lines (e.g., A549, MCF-7) with Western blotting for phospho-kinase suppression .
Data Interpretation : Correlate IC₅₀ values with structural features (e.g., sulfanyl group’s role in H-bonding) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
Ventilation : Conduct reactions in fume hoods due to potential release of chlorinated vapors .
Waste Disposal : Quench reactive intermediates (e.g., thiols) with NaHCO₃ before aqueous disposal .
Documentation : Maintain SDS sheets with toxicity data (e.g., LD₅₀ in rodents) and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
